Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperidine and piperazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the fluorophenylsulfonyl group. Common reagents used in these reactions include various sulfonyl chlorides, piperidine, and piperazine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, ranging from -78°C for highly reactive intermediates to reflux conditions for more stable reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions might result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylsulfonyl group is believed to play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The piperidine and piperazine rings may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate
- Ethyl 4-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate
- Ethyl 4-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate is unique due to the presence of the fluorine atom in the phenylsulfonyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, binding affinity, and overall pharmacokinetic properties, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
ethyl 4-[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O5S/c1-2-28-19(25)22-13-11-21(12-14-22)18(24)15-7-9-23(10-8-15)29(26,27)17-5-3-16(20)4-6-17/h3-6,15H,2,7-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDKUTKHBHTKHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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